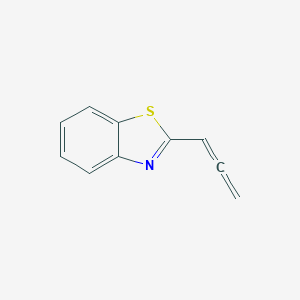

Benzothiazole,2-(1,2-propadienyl)-(9ci)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propa-1,2-dienyl-benzothiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological properties Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propa-1,2-dienyl-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with propargyl aldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.

Another method involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base. This reaction can be carried out in solvents such as dioxane, and the cyclization is promoted by intramolecular C-S bond formation .

Industrial Production Methods

Industrial production of Propa-1,2-dienyl-benzothiazole may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Analyse Chemischer Reaktionen

Three-Component Reaction

A copper-catalyzed three-component reaction involving nitroarenes, alcohols, and sulfur powder yields 2-substituted benzothiazoles, including derivatives with conjugated substituents. This method operates under mild conditions and achieves good yields (60–80%) with minimal by-products .

Palladium-Catalyzed Cyclization

Pd/C-mediated cyclization of o-iodothiobenzanilide derivatives achieves regioselective formation of benzothiazoles. The reaction occurs at room temperature without ligands or additives, demonstrating high efficiency (85–90% yield) .

Substitution Reactions

- Halogenation : The propadienyl group undergoes electrophilic addition with bromine or chlorine, forming dihalogenated derivatives. This reactivity is enhanced by the conjugated system, allowing for selective mono- or di-substitution .

- Nucleophilic Attack : The sulfur atom in the thiazole ring acts as a nucleophile, enabling substitution with alkyl or aryl groups via SN2 mechanisms .

Oxidative Reactivity

- Oxidation of Propadienyl Group : The allene substituent reacts with oxidizing agents (e.g., m-chloroperbenzoic acid) to form epoxides or diols. This pathway is critical for functionalizing the compound in medicinal chemistry applications .

- Sulfur Oxidation : The thiazole sulfur undergoes oxidation to sulfoxides or sulfones, altering the compound’s electronic properties for optoelectronic applications .

Cycloaddition Reactions

- Diels-Alder Reaction : The propadienyl group participates in [4+2] cycloadditions with dienes, forming bicyclic structures. This reaction is facilitated by electron-deficient dienophiles (e.g., maleic anhydride) .

- [2+2] Cycloaddition : Under UV irradiation, the allene group undergoes [2+2] cycloaddition with alkenes, yielding strained cyclobutane derivatives .

Reaction Mechanism Analysis

The propadienyl group’s reactivity stems from its conjugated double bonds and strain, which lower activation barriers for cycloaddition and substitution. For example:

- Electrophilic Addition : The allene’s π-system facilitates nucleophilic attack, with regioselectivity determined by conjugation with the thiazole ring .

- Catalytic Pathways : Metal catalysts (Pd, Cu) enhance C–H activation, enabling cyclization and cross-coupling reactions .

Comparative Reaction Data

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Benzothiazole derivatives are known for their biological activity, making them valuable in drug development. The compound serves as a precursor in the synthesis of various pharmaceuticals due to its ability to undergo further chemical modifications.

- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study found that certain derivatives demonstrated effectiveness against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antibiotics.

- Anti-inflammatory Effects : Some benzothiazole compounds have shown promise in reducing inflammation. A specific derivative was tested in vitro and demonstrated a reduction in pro-inflammatory cytokines .

Agricultural Applications

In agriculture, benzothiazole derivatives are utilized for crop protection and as growth regulators.

- Fungicides : The compound has been explored as a potential fungicide. Its derivatives have been tested against various plant pathogens, showing effectiveness in inhibiting fungal growth .

- Plant Growth Regulators : Research indicates that benzothiazole can enhance plant growth and yield. In field trials, crops treated with benzothiazole derivatives exhibited improved growth rates and resistance to environmental stressors.

Material Science Applications

Benzothiazole compounds are also significant in materials science due to their chemical stability and functional properties.

- Polymer Additives : Benzothiazole is used as an additive in polymers to enhance thermal stability and mechanical properties. It acts as a processing aid during the manufacturing of rubber and plastics .

- Corrosion Inhibitors : Studies have shown that benzothiazole can function effectively as a corrosion inhibitor for metals, particularly in acidic environments. Its mechanism involves the formation of a protective layer on metal surfaces .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Properties

In a controlled laboratory setting, researchers synthesized several benzothiazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting their potential use in treating infections resistant to current therapies.

Case Study 2: Agricultural Efficacy

Field trials conducted with benzothiazole-based fungicides on wheat crops showed a significant decrease in fungal infections compared to untreated controls. The treated crops not only yielded more but also demonstrated resilience against drought conditions.

Case Study 3: Material Enhancement

A study on the incorporation of benzothiazole into polyvinyl chloride (PVC) revealed enhanced mechanical properties and thermal stability. The modified PVC exhibited improved performance under high-temperature conditions, making it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of Propa-1,2-dienyl-benzothiazole involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit enzymes such as BCL-2, which are involved in the regulation of apoptosis. By binding to these enzymes, Propa-1,2-dienyl-benzothiazole can induce cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Arylbenzothiazole: Known for its anticancer and antimicrobial properties.

2-Substituted Benzothiazoles: These compounds have diverse biological activities, including anti-inflammatory and antioxidant effects.

Uniqueness

Propa-1,2-dienyl-benzothiazole is unique due to its propa-1,2-dienyl group, which imparts specific chemical reactivity and biological activity. This differentiates it from other benzothiazole derivatives and makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer |

109948-61-0 |

|---|---|

Molekularformel |

C10H7NS |

Molekulargewicht |

173.24 g/mol |

InChI |

InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2 |

InChI-Schlüssel |

FCIUVFATJSRWOI-UHFFFAOYSA-N |

SMILES |

C=C=CC1=NC2=CC=CC=C2S1 |

Kanonische SMILES |

C=C=CC1=NC2=CC=CC=C2S1 |

Synonyme |

Benzothiazole, 2-(1,2-propadienyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.